molecular formula C14H24N2O4 B7092848 oxolan-3-yl N-(3-pyrrolidin-1-yloxan-4-yl)carbamate

oxolan-3-yl N-(3-pyrrolidin-1-yloxan-4-yl)carbamate

Cat. No.: B7092848
M. Wt: 284.35 g/mol
InChI Key: QXMHHQQHZNEMHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxolan-3-yl N-(3-pyrrolidin-1-yloxan-4-yl)carbamate is a complex organic compound featuring a combination of oxolane and pyrrolidine rings. These structures are known for their significance in medicinal chemistry due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxolan-3-yl N-(3-pyrrolidin-1-yloxan-4-yl)carbamate typically involves the formation of the oxolane and pyrrolidine rings followed by their coupling through a carbamate linkage. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistency and efficiency. The process is optimized to reduce waste and improve the overall yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Oxolan-3-yl N-(3-pyrrolidin-1-yloxan-4-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, often involving specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxygen functionalities, while reduction may produce more saturated derivatives .

Scientific Research Applications

Oxolan-3-yl N-(3-pyrrolidin-1-yloxan-4-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxolan-3-yl N-(3-pyrrolidin-1-yloxan-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamate derivatives and molecules containing oxolane and pyrrolidine rings, such as:

Uniqueness

Oxolan-3-yl N-(3-pyrrolidin-1-yloxan-4-yl)carbamate is unique due to its specific combination of oxolane and pyrrolidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

oxolan-3-yl N-(3-pyrrolidin-1-yloxan-4-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c17-14(20-11-3-7-18-9-11)15-12-4-8-19-10-13(12)16-5-1-2-6-16/h11-13H,1-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXMHHQQHZNEMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2COCCC2NC(=O)OC3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.